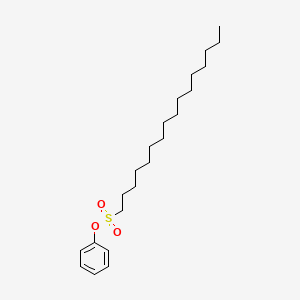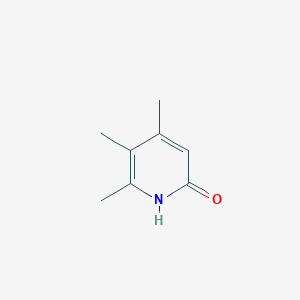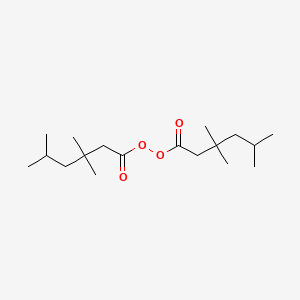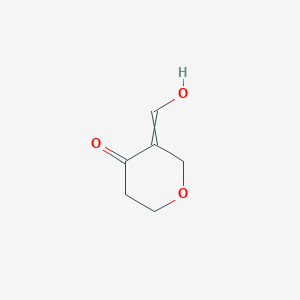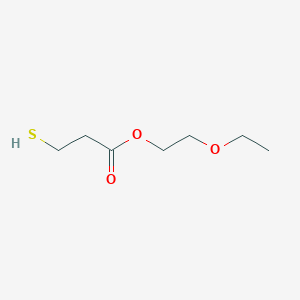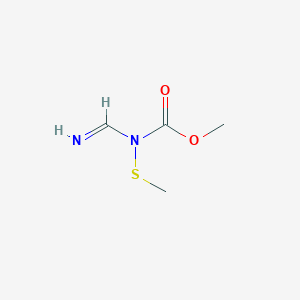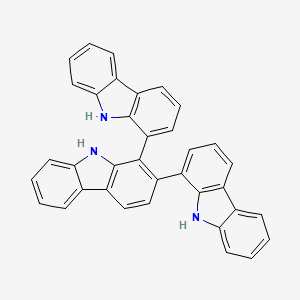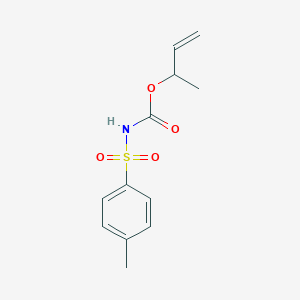
But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate is an organic compound that features a combination of an alkene, a benzene ring, and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate typically involves the reaction of but-3-en-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then treated with a carbamate reagent to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Brominated or nitrated benzene derivatives.
Applications De Recherche Scientifique
But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, thereby affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
But-3-yn-2-yl (4-methylbenzene-1-sulfonyl)carbamate: Similar structure but with an alkyne group instead of an alkene.
But-3-en-2-yl (4-chlorobenzene-1-sulfonyl)carbamate: Similar structure but with a chlorine substituent on the benzene ring.
Uniqueness
But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate is unique due to the presence of the alkene group, which imparts specific reactivity and properties. The combination of the alkene, benzene ring, and carbamate group makes this compound versatile for various chemical transformations and applications.
Propriétés
Numéro CAS |
95602-06-5 |
|---|---|
Formule moléculaire |
C12H15NO4S |
Poids moléculaire |
269.32 g/mol |
Nom IUPAC |
but-3-en-2-yl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C12H15NO4S/c1-4-10(3)17-12(14)13-18(15,16)11-7-5-9(2)6-8-11/h4-8,10H,1H2,2-3H3,(H,13,14) |
Clé InChI |
KKBUEJQTLVQYPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




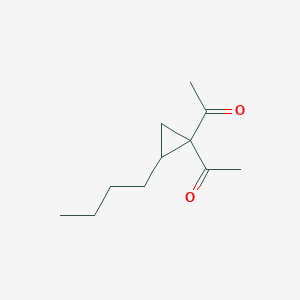
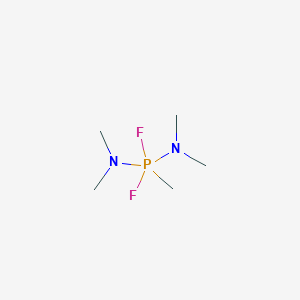
![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)
![1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14355780.png)
